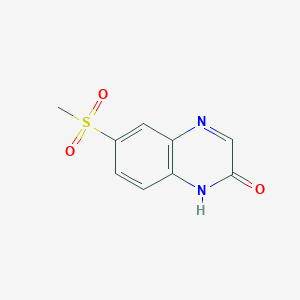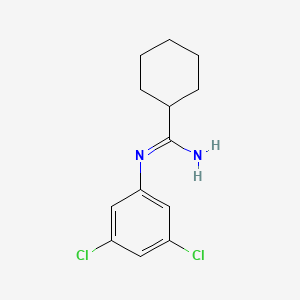![molecular formula C14H16N2O3 B13889411 Benzyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13889411.png)
Benzyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate is a chemical compound with the molecular formula C₁₄H₁₆N₂O₃ and a molecular weight of 260.29 g/mol . It is a derivative of the 2,5-diazabicyclo[2.2.2]octane (DABCO) structure, which is known for its applications in organic synthesis and catalysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate typically involves the reaction of benzyl chloroformate with 2,5-diazabicyclo[2.2.2]octane-2-carboxylic acid under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound derivatives with additional oxo groups, while reduction can produce hydroxyl derivatives .
Applications De Recherche Scientifique
Benzyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Benzyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Diazabicyclo[2.2.2]octane (DABCO): A well-known catalyst in organic synthesis.
8-Azabicyclo[3.2.1]octane: A scaffold found in tropane alkaloids with various biological activities.
2-Oxa-6-azabicyclo[2.2.2]octane: A functionally substituted derivative used in synthetic chemistry.
Uniqueness
Benzyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate is unique due to its specific structural features and reactivity.
Propriétés
Formule moléculaire |
C14H16N2O3 |
|---|---|
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
benzyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate |
InChI |
InChI=1S/C14H16N2O3/c17-13-12-7-6-11(15-13)8-16(12)14(18)19-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,17) |
Clé InChI |
PRZSCAPNCVFEEY-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(=O)NC1CN2C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



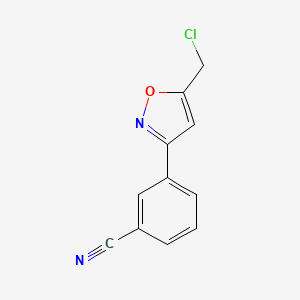
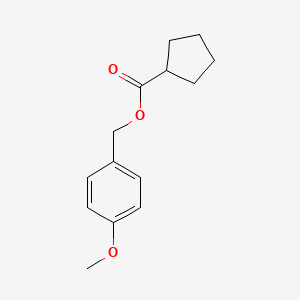



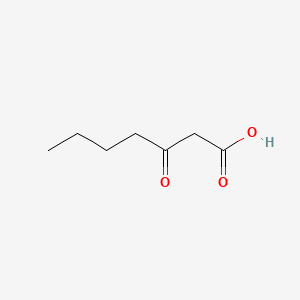
![6-Bromo-2,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B13889364.png)
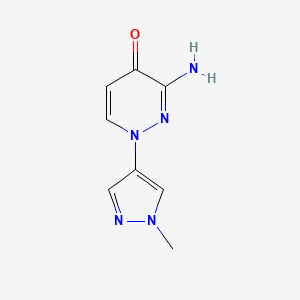
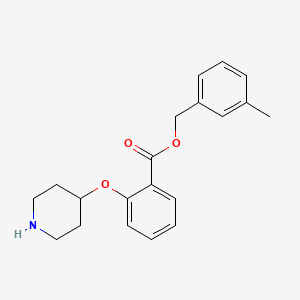
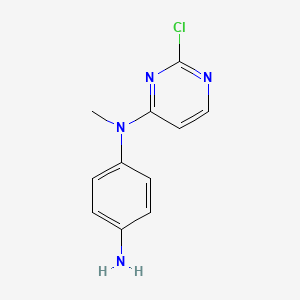
![[1-(3-Oxopropyl)cyclohexyl] acetate](/img/structure/B13889391.png)
